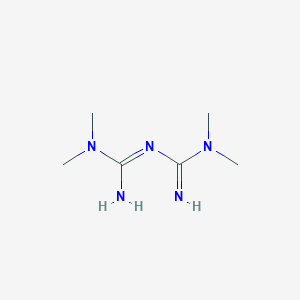
1,1,5,5-Tetramethyl-biguanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,5,5-Tetramethyl-biguanide is a derivative of biguanide, an organic compound composed of two guanidine units linked by a common nitrogen atom. This compound is characterized by the presence of four methyl groups attached to the nitrogen atoms, giving it the molecular formula C6H15N5. It is a colorless solid that is highly soluble in water due to its polar and hydrophilic nature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,5,5-Tetramethyl-biguanide can be synthesized through the reaction of dicyandiamide with methylamine under controlled conditions. The reaction typically involves heating the reactants in an aqueous solution, followed by purification through recrystallization. The reaction can be represented as follows:
C2H4N4+2CH3NH2→C6H15N5+NH3
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then purified using industrial-scale crystallization and filtration techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,1,5,5-Tetramethyl-biguanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen atoms.
Reduction: Formation of reduced derivatives with additional hydrogen atoms.
Substitution: Formation of substituted derivatives with different functional groups replacing the methyl groups.
Aplicaciones Científicas De Investigación
1,1,5,5-Tetramethyl-biguanide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of nitrogen-containing heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential antidiabetic and anticancer properties, similar to other biguanide derivatives like metformin.
Industry: Utilized in the production of polymers and as a catalyst in various organic reactions.
Mecanismo De Acción
The mechanism of action of 1,1,5,5-Tetramethyl-biguanide involves its interaction with cellular targets, leading to various biochemical effects. It is believed to inhibit mitochondrial complex I, resulting in reduced ATP production and activation of compensatory pathways. This mechanism is similar to that of other biguanides, which are known to activate AMP-activated protein kinase (AMPK) and modulate glucose metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Metformin: A widely used antidiabetic drug with a similar biguanide structure.
Phenformin: Another antidiabetic drug, withdrawn due to toxic effects.
Buformin: Similar to metformin but with a butyl group instead of methyl groups.
Uniqueness
1,1,5,5-Tetramethyl-biguanide is unique due to its specific methylation pattern, which affects its solubility, reactivity, and biological activity. Unlike metformin, which has two methyl groups, this compound has four, potentially leading to different pharmacokinetic and pharmacodynamic properties.
Propiedades
IUPAC Name |
2-(N,N-dimethylcarbamimidoyl)-1,1-dimethylguanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5/c1-10(2)5(7)9-6(8)11(3)4/h1-4H3,(H3,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPJCOUGXXPPSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NC(=N)N(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C(=N/C(=N)N(C)C)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(2-chloro-6-fluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2736600.png)
![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2736602.png)
![2-bromo-5-methoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2736606.png)
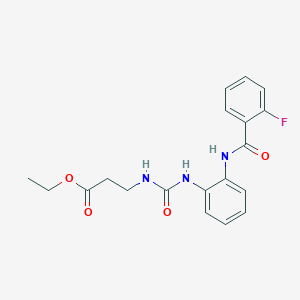
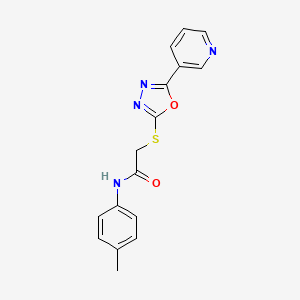
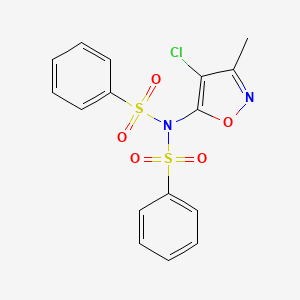
![1-(3-chlorophenyl)-4-(2-fluorophenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2736612.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)ethanesulfonamide](/img/structure/B2736614.png)
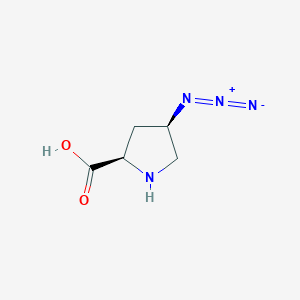
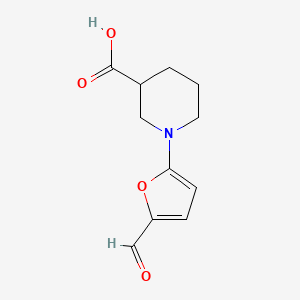
![{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine](/img/structure/B2736619.png)
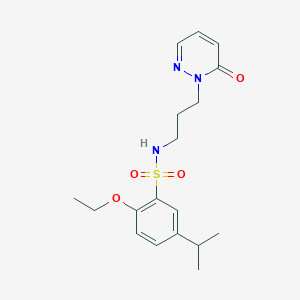
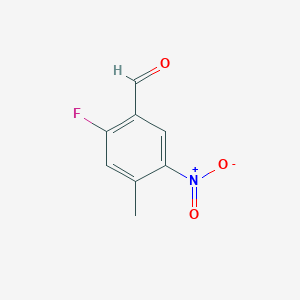
![N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]naphthalene-1-sulfonamide](/img/structure/B2736623.png)
